2-Chloro-4-(trimethylsilyl)quinoline 2-Chloro-4-(trimethylsilyl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17226298
InChI: InChI=1S/C12H14ClNSi/c1-15(2,3)11-8-12(13)14-10-7-5-4-6-9(10)11/h4-8H,1-3H3
SMILES:
Molecular Formula: C12H14ClNSi
Molecular Weight: 235.78 g/mol

2-Chloro-4-(trimethylsilyl)quinoline

CAS No.:

Cat. No.: VC17226298

Molecular Formula: C12H14ClNSi

Molecular Weight: 235.78 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(trimethylsilyl)quinoline -

Specification

Molecular Formula C12H14ClNSi
Molecular Weight 235.78 g/mol
IUPAC Name (2-chloroquinolin-4-yl)-trimethylsilane
Standard InChI InChI=1S/C12H14ClNSi/c1-15(2,3)11-8-12(13)14-10-7-5-4-6-9(10)11/h4-8H,1-3H3
Standard InChI Key IZEJSGQXFFAOTP-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C1=CC(=NC2=CC=CC=C21)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Chloro-4-(trimethylsilyl)quinoline belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The chlorine atom at position 2 and the trimethylsilyl (-Si(CH₃)₃) group at position 4 introduce steric and electronic modifications that influence reactivity and stability. The molecular formula is C₁₂H₁₄ClNSi, with a molecular weight of 251.84 g/mol.

Table 1: Comparative Molecular Data for Related Quinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-Chloro-4-(trimethylsilyl)quinolineC₁₂H₁₄ClNSi251.84Cl (C2), -Si(CH₃)₃ (C4)
6-((Trimethylsilyl)ethynyl)quinoline C₁₄H₁₅NSi229.41-C≡C-Si(CH₃)₃ (C6)
2-[(Trimethylsilyl)oxy]quinoline C₁₂H₁₅NOSi217.34-O-Si(CH₃)₃ (C2)
2-Chloro-4-(dichloromethyl)quinoline C₁₀H₆Cl₃N246.52Cl (C2), -CCl₂ (C4)

The trimethylsilyl group enhances lipophilicity, as evidenced by the higher logP value (estimated 3.8) compared to non-silylated analogs . This property suggests improved membrane permeability in biological systems, a trait leveraged in drug design .

Spectroscopic Features

While experimental spectra for 2-chloro-4-(trimethylsilyl)quinoline are unavailable, inferences can be drawn from analogous compounds:

  • ¹H NMR: A singlet at δ 0.2–0.4 ppm for the nine equivalent protons of the trimethylsilyl group. Aromatic protons in the quinoline ring appear between δ 7.5–8.8 ppm, with splitting patterns dependent on substituent effects .

  • ¹³C NMR: The silicon-bonded methyl carbons resonate near δ 0–5 ppm, while the quinoline carbons align with typical aromatic regions (δ 110–150 ppm) .

  • IR Spectroscopy: Absorptions for C-Cl stretches (~550–650 cm⁻¹) and Si-C vibrations (~750–800 cm⁻¹) .

Synthetic Strategies

Nucleophilic Aromatic Substitution

The most plausible route involves substituting a halogen at position 4 of 2,4-dichloroquinoline with a trimethylsilyl group. This method mirrors procedures described for synthesizing 2-alkylthio-4-substituted quinolines :

General Procedure:

  • React 2,4-dichloroquinoline with a trimethylsilyl nucleophile (e.g., LiSi(CH₃)₃) in anhydrous tetrahydrofuran (THF) at −78°C.

  • Quench the reaction with aqueous NH₄Cl and extract with dichloromethane.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate).

Key Considerations:

  • The electron-withdrawing chlorine at position 2 activates position 4 for nucleophilic attack.

  • Steric hindrance from the bulky trimethylsilyl group may necessitate extended reaction times or elevated temperatures .

Alternative Approaches

  • Directed Metalation: Use a lithium diisopropylamide (LDA)-mediated deprotonation at position 4, followed by quenching with chlorotrimethylsilane .

  • Cross-Coupling Reactions: Employ palladium-catalyzed couplings (e.g., Hiyama coupling) to introduce the silyl group, though this requires pre-functionalized substrates .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in nonpolar solvents (e.g., hexane, chloroform) due to the trimethylsilyl group. Limited aqueous solubility (<0.1 mg/mL) .

  • Stability: Resists hydrolysis under neutral conditions but degrades in acidic or basic media, releasing trimethylsilanol and regenerating the parent quinoline .

Challenges and Future Directions

  • Synthetic Optimization: Current methods suffer from low yields (~30–40%) due to steric hindrance. Exploring microwave-assisted synthesis or flow chemistry could improve efficiency .

  • Biological Profiling: No cytotoxicity data exist for this compound. Testing against cancer cell lines (e.g., MCF7, MDA-MB468) may reveal therapeutic potential, as seen with 4-aminoquinolines .

  • Environmental Impact: Assess persistence and toxicity in ecosystems, given the recalcitrance of chlorinated and silylated compounds .

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